molecular formula C9H5FN2O2S B1451132 4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid CAS No. 933709-92-3

4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid

Cat. No. B1451132
CAS RN: 933709-92-3
M. Wt: 224.21 g/mol
InChI Key: SLAUXPXUSJCOKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid is not explicitly mentioned in the literature .


Chemical Reactions Analysis

While specific chemical reactions involving 4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid are not detailed in the literature, similar compounds have been used in various reactions such as Suzuki coupling, Pd-catalyzed direct arylation of pyrazoles with phenylboronic acids, and Mizoroki-Heck and Suzuki-Miyaura coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid are not explicitly mentioned in the literature .

Scientific Research Applications

Antibacterial and Antifungal Activities

Compounds synthesized from 4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid derivatives have shown promising antibacterial activities. The introduction of fluorine atoms and thiadiazole moiety enhances the compounds' potential against various bacterial strains. For instance, fluorine-containing thiadiazolotriazinones and quinoline-4-carboxylic acids derivatives have been synthesized for their antibacterial properties, exhibiting significant inhibition at low concentrations against targeted bacteria (Holla et al., 2003); (Holla et al., 2005). Furthermore, novel 1,3,4-thiadiazoles and 1,2,4-triazoles derived from related compounds have exhibited both antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Dengale et al., 2019).

Anticancer Properties

Research into 1,2,4-triazolo[3,4-b]-thiadiazole derivatives as potential anticancer agents has revealed that some synthesized compounds exhibit in vitro anticancer activity. This suggests that the structural framework of 4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid could be beneficial in developing anticancer drugs (Bhat et al., 2004). Additionally, compounds such as 2-amino-1,3,4-thiadiazole based compounds have shown anticancer and neuroprotective activities, further expanding the therapeutic potential of derivatives related to 4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid (Rzeski et al., 2007).

Antiviral Probes

Synthesis of new fluorinated 1,2,4-triazino[3,4-b][1,3,4]thiadiazolones as antiviral probes indicates the potential of 4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid derivatives in antiviral drug discovery. These compounds were evaluated for their anthelmintic (worm-inhibiting) properties, showcasing a broader spectrum of biological activities (Makki et al., 2015).

Structural and Theoretical Studies

Extensive structural and theoretical studies have been conducted on thiadiazole derivatives to understand their electronic structure, spectral features, and biological activities. For instance, a detailed DFT study on 4-methylthiadiazole-5-carboxylic acid provided insights into its electronic structure and potential for hydrogen bonding, which is crucial for designing drugs with optimal biological activity and selectivity (Singh et al., 2019).

Mechanism of Action

The mechanism of action for 4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid is not explicitly mentioned in the literature .

Safety and Hazards

The safety and hazards associated with 4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid are not explicitly mentioned in the literature .

Future Directions

The future directions for the use and study of 4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid are not explicitly mentioned in the literature .

properties

IUPAC Name

4-(4-fluorophenyl)thiadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O2S/c10-6-3-1-5(2-4-6)7-8(9(13)14)15-12-11-7/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAUXPXUSJCOKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SN=N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
Reactant of Route 2
4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
Reactant of Route 3
4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
Reactant of Route 4
4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.